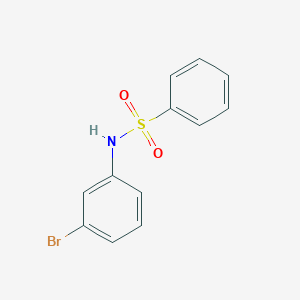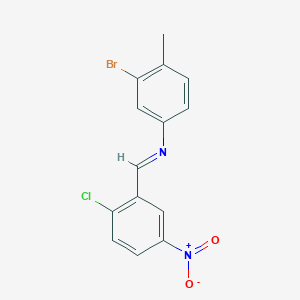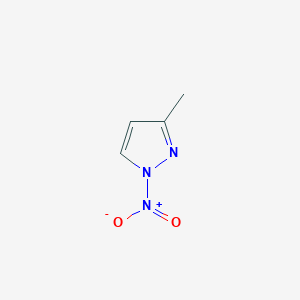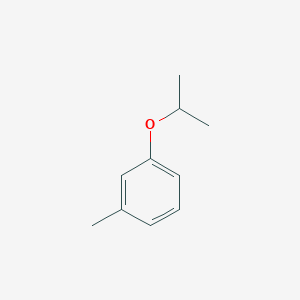
1-Methyl-3-(propan-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(propan-2-yloxy)benzene, also known as 3-Isopropoxytoluene, is an organic compound with the molecular formula C10H14O. It is a derivative of toluene, where the methyl group is substituted with a propan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-methylphenol (m-cresol) reacts with isopropyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfo, and halo derivatives
Scientific Research Applications
1-Methyl-3-(propan-2-yloxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to molecular targets .
Comparison with Similar Compounds
- 1-Methoxy-3-phenyl-2-propanol
- 2-(Benzyl)-3-bromo-propan-1-ol
- 1-Ethoxy-3-phenyl-2-propanol
Comparison: 1-Methyl-3-(propan-2-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-methyl-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLKLSRFTPNXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499020 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19177-04-9 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
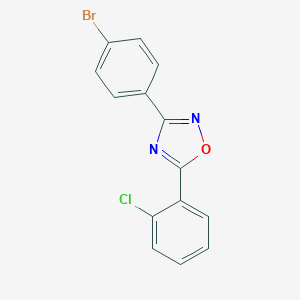
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
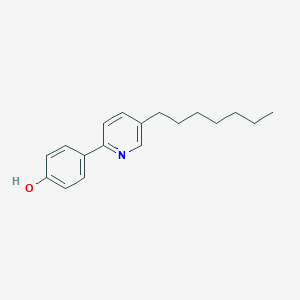
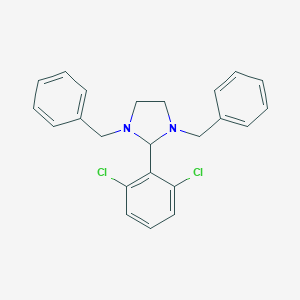
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
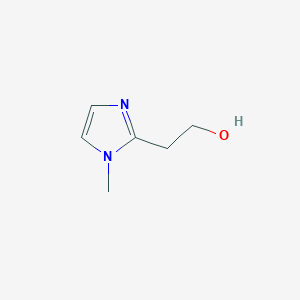
![2-[(4-Bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)

![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
